An In-depth Technical Guide to the Solubility Profile of (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
An In-depth Technical Guide to the Solubility Profile of (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride (CAS No. 1390654-63-3). In the absence of specific published experimental data for this compound, this document synthesizes information from its constituent moieties—1,4-dioxane and hydrazine hydrochloride—to establish a scientifically grounded solubility prediction. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its aqueous and organic solubility, empowering researchers to generate robust and reliable data for drug discovery and development applications.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For drug development professionals, understanding the solubility of a new chemical entity (NCE) like (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride is paramount. It directly impacts bioavailability, formulation strategies, and the overall feasibility of a drug candidate. Poor aqueous solubility can lead to inadequate absorption and diminished therapeutic efficacy, necessitating complex and often costly formulation approaches.
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride incorporates a hydrophilic 1,4-dioxane ring and a polar hydrazine hydrochloride group. This structure suggests a favorable interaction with aqueous media, a hypothesis that this guide will explore both theoretically and practically.
Predicted Solubility Profile of (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
A thorough analysis of the structural components of (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride allows for a well-informed prediction of its solubility characteristics.
-
The Influence of the 1,4-Dioxane Moiety: 1,4-Dioxane is a heterocyclic ether known for its miscibility with water.[1][2][3][4] This property arises from the ability of its two oxygen atoms to act as hydrogen bond acceptors, facilitating interactions with water molecules.[5] The presence of this ring in the target molecule is expected to contribute positively to its aqueous solubility.
-
The Role of the Hydrazine Hydrochloride Group: Hydrazine and its salts are generally known for their high water solubility. Hydrazine hydrochloride (N₂H₄·HCl) is cited as being highly soluble in water, with one source quantifying this as 370 g/L at 20°C.[2] The hydrochloride salt form introduces ionic character, which typically enhances solubility in polar solvents like water. Aliphatic hydrazines, in particular, are noted for being very water-soluble.[6]
The following table summarizes the known solubility of the parent compounds:
| Compound | Solvent | Solubility | Reference |
| 1,4-Dioxane | Water | Miscible | [1][2] |
| 1,4-Dioxane | Most Organic Solvents | Soluble | [4] |
| Hydrazine Hydrochloride | Water | 370 g/L at 20°C | [2] |
| Hydrazine Hydrochloride | Alcohols | Slightly Soluble |
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to empirical data, a robust and validated experimental protocol is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]
Principle of the Shake-Flask Method
This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, providing the saturation solubility.
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, low-binding, e.g., PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Slurries:
-
Accurately weigh approximately 10 mg of (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Add a precise volume (e.g., 1 mL) of the chosen solvent to the vial.
-
Prepare triplicate samples for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the samples at a moderate speed for 24 to 48 hours. This duration is typically sufficient to reach equilibrium. It is advisable to test a preliminary sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles. Causality: The filtration step is crucial to prevent undissolved solid from artificially inflating the measured concentration.
-
-
Analysis and Quantification:
-
Prepare a standard stock solution of the compound with a known concentration in the same solvent.
-
Generate a calibration curve by preparing a series of dilutions from the standard stock solution.
-
Prepare appropriate dilutions of the filtered sample supernatant to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted samples using a validated HPLC-UV method. The mobile phase and column should be chosen to provide good peak shape and retention for the analyte.
-
Determine the concentration of the diluted sample by interpolating its response from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or µg/mL.
-
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the generated data:
-
Visual Confirmation of Excess Solid: The presence of undissolved material at the end of the experiment is a primary indicator that a saturated solution has been achieved.
-
Time to Equilibrium: Performing a time-course experiment initially validates that the chosen equilibration time is sufficient.
-
Triplicate Measurements: Analyzing three independent samples for each condition allows for the calculation of the mean and standard deviation, providing confidence in the precision of the results.
-
Validated Analytical Method: The use of a validated HPLC method with a linear calibration curve ensures the accuracy of the concentration measurement.
Conclusion
References
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. U.S. Department of Health and Human Services. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31275, 1,4-Dioxane. Retrieved January 28, 2026, from [Link].
-
Wikipedia contributors. (2023, December 27). Hydrazines. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 28, 2026, from [Link]
-
Sciencemadness Wiki. (2020, January 3). Hydrazine hydrochloride. Retrieved January 28, 2026, from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,4-Dioxane. Retrieved January 28, 2026, from [Link]
- Jouyban, A. (2010).
-
Kumar, L., & Kumar, A. (2017). Salt Selection in Drug Development. Pharmaceutical Technology, 41(7), 38-45. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9351, Hydralazine Hydrochloride. Retrieved January 28, 2026, from [Link].
-
Solubility of Things. (n.d.). Hydrazine dihydrochloride. Retrieved January 28, 2026, from [Link]
-
ITRC. (2021). 1,4-Dioxane. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health. (n.d.). Toxicological Profile for 1,4-Dioxane. Retrieved January 28, 2026, from [Link]
-
Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. [Link]
-
Singh, S., & Singh, S. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8413–8423. [Link]
-
Martel, S., Castella, M. E., Bajot, F., Ottaviani, G., Bard, B., Henchoz, Y., ... & Carrupt, P. A. (2005). Experimental and virtual physicochemical and pharmacokinetic profiling of new chemical entities. Chimia, 59(6), 308-314. [Link]
-
Al-Ostoot, F. H., Al-Busaidi, I. S., Al-Rashdi, S. M., Al-Shaibani, M. A., & Al-Abri, M. Z. (2024). 1, 4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Current Drug Discovery Technologies, 21(1), 1-13. [Link]
-
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
-
MDPI. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]
-
Liberty University. (2019). Synthesis and Characterization of Unique Pyridazines. [Link]
-
Royal Society of Chemistry. (1998). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. [Link]
Sources
- 1. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]
- 3. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 6. Hydrazines - Wikipedia [en.wikipedia.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
